molecular formula C8H10O2 B1667519 1,2-Bis(2-propynyloxy)ethane CAS No. 40842-04-4

1,2-Bis(2-propynyloxy)ethane

Cat. No. B1667519
CAS RN: 40842-04-4
M. Wt: 138.16 g/mol
InChI Key: RNHWCSPBGKGOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,2-Bis(2-propynyloxy)ethane” is a homobifunctional PEG linker with two propargyl groups . It has a molecular formula of C8H10O2 and a molecular weight of 138.16 g/mol . It is a liquid at room temperature .


Physical And Chemical Properties Analysis

“1,2-Bis(2-propynyloxy)ethane” has a molecular weight of 138.16 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The XLogP3-AA value is 0.2 .

Scientific Research Applications

Polyaddition Reactions

  • Polyaddition Behavior : 1,2-Bis(2-propynyloxy)ethane is involved in polyaddition reactions. For instance, a study by Tomita, Sanda, and Endo (2001) investigated the polyadditions of bis(five- and six-membered cyclic carbonate)s with diamines, including derivatives of 1,2-bis(2-propynyloxy)ethane (Hidetoshi Tomita, F. Sanda, & T. Endo, 2001).

Complex Formation

  • Complex Formation with Crown Ethers and Cryptands : 1,2-Bis(2-propynyloxy)ethane salts form complexes presumed to be pseudorotaxanes with crown ether and cryptand hosts. Lee et al. (2010) estimated the association constants of these complexes in acetonitrile at 25 °C (Minjae Lee et al., 2010).

Extraction and Binding

  • Selective Metal Extraction : This compound is synthesized for use in selective Pb(II) extraction. Hayashita et al. (1999) developed derivatives of 1,2-bis(2-propynyloxy)ethane for selective Pb(II)/Cu(II) extraction (T. Hayashita et al., 1999).

Catalysis

  • Activity in Oxidative Catalysis : Bilyachenko et al. (2017) described an approach to cage metallasilsesquioxanes using 1,2-bis(diphenylphosphino)ethane, exhibiting high activity in the homogeneous oxidation of alkanes and alcohols (A. Bilyachenko et al., 2017).

Polymerization

  • Olefin Polymerization Catalysts : Lotfi et al. (2019) used bis-1,2-(4-aryl-2-alkyl-1H- inden-1-yl) ethane, synthesized from 1,2-bis(2-propynyloxy)ethane, as a ligand for metal complexes, serving as catalysts for olefin polymerization (V. Lotfi et al., 2019).

Hydrolysis Studies

  • Hydrolysis Process : Díaz-Benito et al. (2010) studied the hydrolysis of bis-1,2-(triethoxysilyl)

ethane, a related compound, in aqueous and methanol solutions. They found that methanol-rich solutions were inadequate for complete hydrolysis, with water-rich solutions being more effective (B. Díaz-Benito et al., 2010).

Flame Retardant Studies

  • Thermal Decomposition of Brominated Flame Retardants : Altarawneh and Dlugogorski (2014) analyzed the thermal decomposition mechanisms of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant. This study is relevant for understanding the behavior of similar compounds under high temperatures (M. Altarawneh & B. Dlugogorski, 2014).

Dentistry Applications

  • Bond Strength in Dentistry : Lung, Kukk, and Matinlinna (2012) researched the shear bond strength between resin and zirconia using silanes, including bis-1,2-(triethoxysilyl)ethane. Their study provides insights into the applications of these compounds in dental materials (C. Y. K. Lung, E. Kukk, & J. Matinlinna, 2012).

Organometallic Chemistry

  • Cobalt(III)-Peroxo Complexes : Ohishi et al. (1986) reported on cobalt(III)-dioxygen complexes containing 1,2-bis(dimethylphosphino)ethane, contributing to the understanding of organometallic complexes involving 1,2-bis(2-propynyloxy)ethane and its derivatives (T. Ohishi et al., 1986).

Electrocatalysis

  • Electrocatalytic CO2 Reduction : Ostericher et al. (2019) reported on the reduction of CO2 with complexes involving 1,2-bis(dimethylphosphino)ethane. This study provides insights into the application of 1,2-bis(2-propynyloxy)ethane derivatives in electrocatalysis (Andrew L. Ostericher et al., 2019).

Electrochemistry

  • Synthesis of Poly(disilanylene)ethylenes : Kunai et al. (1992) synthesized poly(disilanylene)ethylenes by electrolysis of bis(chlorosilyl)ethanes, providing insights into the electrochemistry of compounds related to 1,2-bis(2-propynyloxy)ethane (A. Kunai et al., 1992).

Synthesis and Structural Investigation

  • Synthesis of Geometric Isomers : Medina-Molner, Blacque, and Spingler (2007) demonstrated the synthesis of 1,2-bis(1,5,9-triazacyclododecyl)ethane, showcasing the impact of linker length in bis(alkylating) reagents. This study is important for understanding the synthesis techniques and structural properties of related compounds (Alfredo Medina-Molner, O. Blacque, & B. Spingler, 2007).

Unsymmetrical Bis(phosphanyl)ethanes

  • Synthetic Route to Unsymmetrical Compounds : Fries et al. (2000) developed a one-pot reaction to synthesize unsymmetrical 1,2-bis(phosphanyl)ethanes, providing a new synthetic route that is relevant for the preparation of compounds similar to 1,2-bis(2-propynyloxy)ethane (Fries, Wolf, Pfeiffer, Stalke, & Werner, 2000).

Safety And Hazards

The compound is considered hazardous and has a GHS02 signal word of "Danger" . It has several hazard statements, including H225 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

“1,2-Bis(2-propynyloxy)ethane” is a homobifunctional PEG linker with two propargyl groups . The propargyl group forms triazole linkage with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . This suggests potential applications in the development of new materials and in bioconjugation reactions.

properties

IUPAC Name

3-(2-prop-2-ynoxyethoxy)prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-3-5-9-7-8-10-6-4-2/h1-2H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHWCSPBGKGOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124238-56-8
Record name Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-(2-propyn-1-yloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124238-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501174405
Record name Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-(2-propyn-1-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(2-propynyloxy)ethane

CAS RN

124238-56-8, 40842-04-4
Record name Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-(2-propyn-1-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene Glycol 1,2-Bis(2-propynyl) Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Bis(2-propynyloxy)ethane
Reactant of Route 2
Reactant of Route 2
1,2-Bis(2-propynyloxy)ethane
Reactant of Route 3
Reactant of Route 3
1,2-Bis(2-propynyloxy)ethane
Reactant of Route 4
Reactant of Route 4
1,2-Bis(2-propynyloxy)ethane
Reactant of Route 5
Reactant of Route 5
1,2-Bis(2-propynyloxy)ethane
Reactant of Route 6
Reactant of Route 6
1,2-Bis(2-propynyloxy)ethane

Citations

For This Compound
3
Citations
WQ Zhang, Y He, Q Yu, HP Liu, DM Wang, XB Li… - European Journal of …, 2016 - Elsevier
An efficient and facile total synthesis of diglycoside Matayoside D isolated from the root bark of Matayba guianensis with antiplasmodial activity have been accomplished in 11 steps with …
Number of citations: 16 www.sciencedirect.com
Y Yang, HP Liu, Q Yu, MB Yang, DM Wang, TW Jia… - Carbohydrate …, 2016 - Elsevier
A new class of S-sialoside Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) conjugates were prepared to enhance the binding affinity to hemagglutinin (HA) and …
Number of citations: 26 www.sciencedirect.com
SF Karaev, IA Shikhiev… - Journal of General …, 1973 - Consultants Bureau
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.